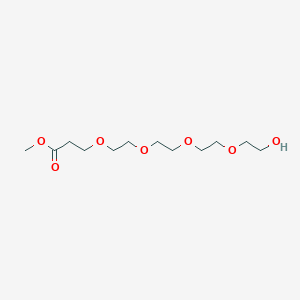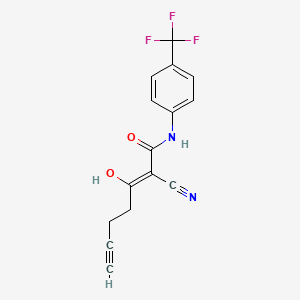
Hydroxy-PEG4-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-PEG4-methyl ester is a compound with the chemical formula C12H24O7 and a molecular weight of 280.32 g/mol . It is a polyethylene glycol (PEG)-based linker that is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) . The compound is characterized by its high solubility in water and its ability to improve the solubility of other compounds when used as a linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG4-methyl ester can be synthesized through a series of chemical reactions involving the esterification of polyethylene glycol (PEG) with a suitable carboxylic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions using high-purity PEG and carboxylic acids . The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG4-methyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Oxidation: The conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Formation of carboxylic acids and alcohols.
Oxidation: Formation of carbonyl compounds.
Scientific Research Applications
Hydroxy-PEG4-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Industry: Applied in the formulation of various industrial products to enhance their solubility and stability.
Mechanism of Action
Hydroxy-PEG4-methyl ester functions as a linker in PROTACs, which are molecules designed to target specific proteins for degradation . The compound connects two different ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Hydroxy-PEG4-methyl ester is unique due to its high solubility and versatility as a linker . Similar compounds include:
This compound: Another PEG-based linker with similar properties.
Methyl-PEG-NHS-ester: A PEG-based linker used for PEGylation of amine-containing molecules.
These compounds share similar applications but differ in their specific chemical structures and reactivity .
Properties
Molecular Formula |
C12H24O7 |
|---|---|
Molecular Weight |
280.32 |
IUPAC Name |
methyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C12H24O7/c1-15-12(14)2-4-16-6-8-18-10-11-19-9-7-17-5-3-13/h13H,2-11H2,1H3 |
InChI Key |
ABLVCDPHCRXTRK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCOCCOCCOCCOCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydroxy-PEG4-methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,7R,10R,13R,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1192819.png)
![2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B1192829.png)

